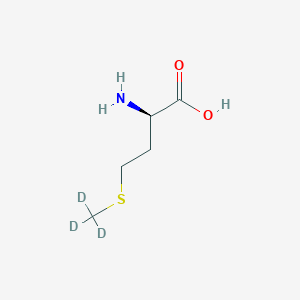
D-Methionine-d3 (S-methyl-d3)
Overview
Description
D-Methionine-d3 (S-methyl-d3): is a deuterated form of D-Methionine, an essential amino acid involved in protein synthesis and metabolism. The deuterium labeling (d3) makes it a valuable tool in various scientific research applications, particularly in tracing and studying metabolic pathways .
Mechanism of Action
Target of Action
D-Methionine-d3 (S-methyl-d3) is a labelled form of D-Methionine . Methionine is an essential α-amino acid for humans . The primary target of D-Methionine-d3 (S-methyl-d3) is methionine adenosyltransferase 2A (MAT2A), an enzyme that catabolizes methionine .
Mode of Action
D-Methionine-d3 (S-methyl-d3) interacts with its target, MAT2A, and is catabolized to yield S-adenosyl-L-methionine (SAM), a universal methyl donor . This interaction results in the availability of SAM, which plays a crucial role in various biological methylation reactions.
Biochemical Pathways
The catabolism of D-Methionine-d3 (S-methyl-d3) by MAT2A affects several biochemical pathways. SAM, the product of this catabolism, is involved in purine and pyrimidine synthesis, polyamine synthesis, and glutathione production . These pathways are critical for various cellular functions, including DNA synthesis, cell growth, and antioxidant defense.
Result of Action
The molecular and cellular effects of D-Methionine-d3 (S-methyl-d3) action are primarily related to its role in providing SAM for various biochemical reactions . These reactions contribute to essential cellular functions, including DNA synthesis (through purine and pyrimidine synthesis), cell growth (through polyamine synthesis), and antioxidant defense (through glutathione production).
Biochemical Analysis
Biochemical Properties
D-Methionine-d3 (S-methyl-d3) is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is catabolized by methionine adenosyltransferase 2A, yielding the universal methyl donor S-adenosyl-L-methionine .
Cellular Effects
D-Methionine-d3 (S-methyl-d3) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-Methionine-d3 (S-methyl-d3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
D-Methionine-d3 (S-methyl-d3) is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-d3 (S-methyl-d3) typically involves the incorporation of deuterium atoms into the methionine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents. One common method involves the reaction of D-Methionine with deuterated methyl iodide (CD3I) under controlled conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of D-Methionine-d3 (S-methyl-d3) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product, which is crucial for its use in scientific research.
Chemical Reactions Analysis
Types of Reactions: D-Methionine-d3 (S-methyl-d3) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (e.g., CD3I) are used for substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Various methionine derivatives.
Substitution: Deuterated methionine derivatives.
Scientific Research Applications
D-Methionine-d3 (S-methyl-d3) is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of methionine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of methionine in cellular processes.
Medicine: Used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of methionine in the body.
Industry: Employed in the production of deuterated compounds for various analytical and research purposes
Comparison with Similar Compounds
L-Methionine-d3: Another deuterated form of methionine, but with a different stereochemistry.
S-Methyl-L-cysteine-d3: A deuterated form of S-methyl-L-cysteine, similar in structure but with a different amino acid backbone
Uniqueness: D-Methionine-d3 (S-methyl-d3) is unique due to its specific stereochemistry (D-form) and the presence of deuterium atoms, which make it particularly useful for tracing and studying metabolic pathways in a way that other non-deuterated or differently labeled compounds cannot .
Properties
IUPAC Name |
(2R)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-YLSDRZBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745710 | |
| Record name | D-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284665-18-5 | |
| Record name | D-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)







![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)



